N-Methyl-1-phenylbutane-2-sulfonamide
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Overview
Description
N-Methyl-1-phenylbutane-2-sulfonamide is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol It is characterized by the presence of a sulfonamide group attached to a butane chain, which is further substituted with a phenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-phenylbutane-2-sulfonamide typically involves the reaction of 1-phenylbutane-2-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:
Starting Materials: 1-phenylbutane-2-sulfonyl chloride and methylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The sulfonyl chloride is added dropwise to a solution of methylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion to the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-phenylbutane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids.
Reduction: Reduction can yield primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various substituted sulfonamides.
Scientific Research Applications
N-Methyl-1-phenylbutane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Methyl-1-phenylbutane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-Methyl-1-phenylbutane-2-sulfonamide can be compared with other sulfonamide compounds, such as:
- N-Methyl-1-phenylpropane-2-sulfonamide
- N-Methyl-1-phenylpentane-2-sulfonamide
- N-Methyl-1-phenylhexane-2-sulfonamide
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
IUPAC Name |
N-methyl-1-phenylbutane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRCIDRKINRWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138276-41-0 |
Source
|
Record name | N-methyl-1-phenylbutane-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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